4-(Bromomethyl)tetrahydropyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

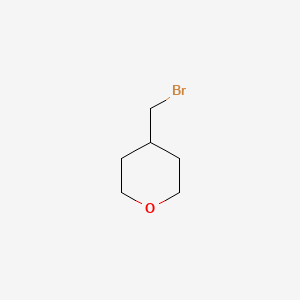

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOOYAKLEOGKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378338 | |

| Record name | 4-(Bromomethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125552-89-8 | |

| Record name | 4-(Bromomethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)tetrahydropyran: Chemical Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 4-(Bromomethyl)tetrahydropyran, a key intermediate in various fields, particularly in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support their work.

Core Chemical and Physical Properties

This compound is a viscous, colorless to light beige/brown liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 125552-89-8 | [1][2] |

| Molecular Formula | C6H11BrO | [1][2][3] |

| Molecular Weight | 179.05 g/mol | [1][2] |

| Boiling Point | 88 °C | [1] |

| 205.4 ± 13.0 °C at 760 mmHg | [3] | |

| Density | 1.359 ± 0.06 g/cm³ (Predicted) | [1][4] |

| 1.4 ± 0.1 g/cm³ | [3] | |

| Refractive Index | 1.49 | [1] |

| 1.475 | [3] | |

| Flash Point | 80.8 ± 21.0 °C | [3] |

| Form | Liquid | [1][2] |

| Color | Light beige/brown | [1] |

| InChI | 1S/C6H11BrO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | [1][2] |

| SMILES | BrCC1CCOCC1 | [2] |

Reactivity and Stability

This compound is stable under normal temperatures and pressures.[3] However, it is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3][5] Exposure to light should be avoided.[5]

Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen bromide, and bromine.[3][5]

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of Tetrahydropyran-4-methanol using N-bromosuccinimide (NBS) and triphenylphosphine (PPh3).[1][4]

Experimental Protocol

-

Reaction Setup: Dissolve Tetrahydropyran-4-methanol and N-bromosuccinimide (NBS) in dichloromethane (DCM).

-

Initiation: Cool the solution to 0°C and add triphenylphosphine (PPh3).

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

-

Workup: Wash the resulting mixture with water (20mL) and then with brine (3 x 20mL).

-

Isolation: Concentrate the organic layer.

-

Purification: Purify the residue by silica gel flash chromatography, eluting with 2-5% ethyl acetate in petroleum ether to yield this compound as a colorless oil.[1][4]

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a significant intermediate in the synthesis of a wide range of biologically active compounds, including antibacterial agents, anti-tumor drugs, and nervous system drugs.[1][4] The tetrahydropyran (THP) motif is increasingly used in medicinal chemistry as a bioisosteric replacement for cyclohexane and piperidine rings.[6][7] This substitution can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug molecules.[6][7]

The primary utility of this compound in synthesis stems from its reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of the tetrahydropyran moiety into larger, more complex molecules.

Caption: Role as an intermediate in nucleophilic substitution.

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[3][8] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.[3]

Hazard Identification:

-

Ingestion: Causes gastrointestinal tract burns.[3] Possible perforation of the stomach or esophagus.[8]

-

Inhalation: Causes chemical burns to the respiratory tract.[3]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles and a face shield.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[3][8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[3]

-

Ingestion: If swallowed, do NOT induce vomiting. If the victim is conscious, give a cupful of water. Get immediate medical attention.[3]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get immediate medical attention.[3]

Storage:

Store in a cool, dry place in a tightly closed container.[3] It should be stored in a corrosives area under an inert atmosphere and in a freezer at under -20°C.[1][4]

References

- 1. This compound CAS#: 125552-89-8 [chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS#:125552-89-8 | Chemsrc [chemsrc.com]

- 4. This compound | 125552-89-8 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.fi [fishersci.fi]

An In-Depth Technical Guide to the Structure Elucidation of 4-(Bromomethyl)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-(Bromomethyl)tetrahydropyran, a key intermediate in organic synthesis. The document details the analytical techniques and experimental protocols used to confirm the molecular structure of this compound, presenting data in a clear and accessible format for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Properties

This compound is a heterocyclic compound with the chemical formula C₆H₁₁BrO.[1][2][3] It is also known by several synonyms, including 4-(bromomethyl)oxane and (tetrahydropyran-4-yl)methyl bromide.[1][4][5] The compound's key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 125552-89-8 | [1][2][6] |

| Molecular Formula | C₆H₁₁BrO | [1][2][3] |

| Molecular Weight | 179.05 g/mol | [2] |

| Appearance | Colorless to light beige/brown liquid | [1] |

| Boiling Point | 88 °C | [1] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [1] |

| Refractive Index | 1.49 | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of (tetrahydropyran-4-yl)methanol.[1]

Experimental Protocol: Synthesis

Materials:

-

(Tetrahydropyran-4-yl)methanol

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Silica Gel

-

Ethyl Acetate

-

Petroleum Ether

Procedure:

-

A solution of (tetrahydropyran-4-yl)methanol and N-Bromosuccinimide (NBS) in dichloromethane (DCM) is prepared and cooled to 0°C.

-

Triphenylphosphine (PPh₃) is added to the cooled solution.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The resulting mixture is washed sequentially with water (20 mL) and brine (3 x 20 mL).

-

The organic layer is separated and concentrated.

-

The residue is purified by silica gel flash chromatography, eluting with a 2-5% ethyl acetate in petroleum ether gradient to yield this compound as a colorless oil.[1]

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.90 | m | 2H | -O-CH₂- (axial) |

| ~3.40 | t | 2H | -O-CH₂- (equatorial) |

| ~3.30 | d | 2H | -CH₂-Br |

| ~1.80 | m | 1H | -CH- |

| ~1.65 | m | 2H | -CH₂- (axial) |

| ~1.40 | m | 2H | -CH₂- (equatorial) |

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary slightly.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~67.0 | -O-CH₂- |

| ~39.0 | -CH₂-Br |

| ~38.0 | -CH- |

| ~32.0 | -CH₂- |

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary slightly.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Key FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 1100-1000 | Strong | C-O stretching (ether) |

| 650-550 | Medium-Strong | C-Br stretching |

Sample Preparation:

-

A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Key Mass Spectrometry Data:

| m/z | Interpretation |

| 179/181 | Molecular ion peak ([M]⁺ and [M+2]⁺), showing the isotopic pattern characteristic of a bromine-containing compound. |

| 99 | Loss of Br radical ([M-Br]⁺) |

| 81 | Tetrahydropyran ring fragment |

Sample Introduction:

-

The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

Ionization:

-

Electron Impact (EI) is a common ionization method for this type of molecule.

Data Acquisition:

-

The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Safety and Handling

This compound is classified as a corrosive and irritant substance.[1][4] It can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep it in an inert atmosphere and in a freezer at temperatures below -20°C.[1]

Conclusion

The combined data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provide a consistent and unambiguous confirmation of the structure of this compound. The spectroscopic evidence aligns perfectly with the expected structure, confirming the connectivity of the atoms and the presence of the key functional groups. This comprehensive analysis is essential for ensuring the identity and purity of this important synthetic intermediate in research and drug development.

References

- 1. This compound | 125552-89-8 [chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 125552-89-8 Cas No. | 4-(Bromomethyl)tetrahydro-2H-pyran | Apollo [store.apolloscientific.co.uk]

- 5. 4-(Bromomethyl)tetrahydro-2H-pyran | 125552-89-8 | TCI AMERICA [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Technical Guide: Physical Properties of 4-(Bromomethyl)tetrahydropyran (CAS 125552-89-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Bromomethyl)tetrahydropyran (CAS 125552-89-8), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2][3] This document outlines its key physical characteristics, detailed experimental protocols for their determination, and a summary of its synthetic route.

Core Physical and Chemical Properties

This compound is a colorless to light yellow, viscous liquid.[4][5] It is an important intermediate in the synthesis of various compounds, including those with potential antibacterial and anti-tumor activities.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 125552-89-8 |

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol [1][6] |

| IUPAC Name | 4-(bromomethyl)oxane[1][7] |

| Synonyms | 4-Bromomethyl-tetrahydropyran, (Tetrahydropyran-4-yl)methyl Bromide[1] |

| Canonical SMILES | C1COCCC1CBr[1] |

| InChI Key | LMOOYAKLEOGKJR-UHFFFAOYSA-N[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow, viscous liquid[1][4][5] |

| Boiling Point | 88 - 90 °C @ 22 mmHg[4] |

| Density | 1.359 g/cm³[1] |

| Flash Point | 80.8 °C[1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų |

| logP (octanol-water partition coefficient) | 1.48 |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small sample of the liquid.

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirring apparatus

Procedure:

-

Place a small amount (a few milliliters) of this compound into the test tube.

-

Invert the capillary tube (open end down) and place it into the test tube containing the sample.

-

Secure the test tube and a thermometer in the heating bath. The thermometer bulb should be level with the sample.

-

Begin heating the bath while gently stirring.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

-

As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the vapor pressure of the sample overcomes the atmospheric pressure.

-

Record the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. This is the boiling point.

-

For this compound, the expected boiling point is between 88-90°C at a reduced pressure of 22 mmHg.[4]

Determination of Density (Pycnometer Method)

A pycnometer (or density bottle) is used for precise determination of a liquid's density.

Materials:

-

This compound sample

-

Pycnometer

-

Analytical balance

-

Thermometer

-

Distilled water

Procedure:

-

Clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature is known.

-

Empty and dry the pycnometer thoroughly.

-

Fill the pycnometer with the this compound sample at the same temperature and weigh it (m₃).

-

The density of the sample (ρ) can be calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Flash Point (Closed-Cup Method)

The closed-cup method is generally preferred for determining the flash point of chemicals for safety and regulatory purposes as it minimizes the loss of volatile components.

Materials:

-

This compound sample

-

Closed-cup flash point tester (e.g., Pensky-Martens or Abel)

-

Ignition source (as per instrument specifications)

-

Thermometer

Procedure:

-

Place the specified volume of the this compound sample into the test cup of the apparatus.

-

Close the cup and begin heating at a slow, constant rate.

-

At regular temperature intervals, apply the ignition source to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

-

For this compound, the expected flash point is approximately 80.8 °C.[1]

Synthesis of this compound

This compound can be synthesized from (Tetrahydropyran-4-yl)methanol. A common laboratory-scale synthesis involves the following reaction:

Reactants:

-

(Tetrahydropyran-4-yl)methanol

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) as the solvent

Procedure:

-

A solution of (Tetrahydropyran-4-yl)methanol and N-Bromosuccinimide in dichloromethane is cooled to 0°C.

-

Triphenylphosphine is added to the cooled solution.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The resulting mixture is washed with water and brine.

-

The organic layer is concentrated, and the crude product is purified by silica gel flash chromatography to yield this compound as a colorless oil.[1]

Safety Information

This compound is classified as a corrosive substance.[1] It can cause severe skin burns and eye damage.[8] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | 125552-89-8 [chemicalbook.com]

- 2. 125552-89-8 Cas No. | 4-(Bromomethyl)tetrahydro-2H-pyran | Apollo [store.apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. phillysim.org [phillysim.org]

- 6. vernier.com [vernier.com]

- 7. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 8. researchgate.net [researchgate.net]

4-(Bromomethyl)oxane molecular weight and formula

This document provides a detailed overview of the chemical properties of 4-(Bromomethyl)oxane, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, a conceptual experimental protocol for its synthesis, and a logical workflow diagram.

Core Chemical Properties

4-(Bromomethyl)oxane, also known as 4-(Bromomethyl)tetrahydropyran, is a heterocyclic organic compound. Its fundamental properties are summarized below for quick reference.

| Property | Data |

| IUPAC Name | 4-(bromomethyl)oxane[1][2][3] |

| Synonyms | This compound[1][3] |

| CAS Number | 125552-89-8[1][2][3] |

| Molecular Formula | C₆H₁₁BrO[1][2][3] |

| Molecular Weight | 179.05 g/mol [1] |

| Physical State | Liquid[2] |

Conceptual Experimental Protocol: Synthesis

While specific, peer-reviewed synthesis protocols for 4-(Bromomethyl)oxane were not detailed in the immediate literature, a common and logical approach would involve the radical bromination of a suitable precursor, such as 4-methyloxane. The following protocol is a conceptual methodology based on standard organic synthesis techniques.

Objective: To synthesize 4-(Bromomethyl)oxane via radical bromination of 4-methyloxane.

Materials:

-

4-Methyloxane (Starting Material)

-

N-Bromosuccinimide (NBS) (Brominating Agent)

-

Azobisisobutyronitrile (AIBN) (Radical Initiator)

-

Carbon Tetrachloride (CCl₄) (Anhydrous Solvent)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) for extraction

Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The flask is charged with 4-methyloxane and anhydrous carbon tetrachloride.

-

Initiation: N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) are added to the solution.

-

Reaction Execution: The mixture is heated to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction is monitored for completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically allowed to proceed for 3-10 hours.

-

Workup:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid succinimide byproduct is removed by vacuum filtration.

-

The filtrate is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution (to quench any remaining acid) and brine.

-

-

Purification:

-

The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified via fractional distillation or flash column chromatography to yield pure 4-(Bromomethyl)oxane.

-

-

Analysis and Characterization: The identity and purity of the final product are confirmed using analytical techniques such as GC-MS and Infrared (IR) Spectroscopy.[1]

Logical Workflow Visualization

The following diagram illustrates the conceptual workflow for the synthesis and analysis of 4-(Bromomethyl)oxane as described in the protocol above.

Caption: Conceptual workflow for the synthesis of 4-(Bromomethyl)oxane.

References

(Tetrahydropyran-4-yl)methyl bromide spectral data (NMR, IR, MS)

An In-depth Technical Guide on the Spectral Data of (Tetrahydropyran-4-yl)methyl bromide

Compound: (Tetrahydropyran-4-yl)methyl bromide CAS Number: 125552-89-8[1][2] Molecular Formula: C₆H₁₁BrO[1] Molecular Weight: 179.05 g/mol [1] Synonyms: 4-(Bromomethyl)tetrahydro-2H-pyran, 4-(Bromomethyl)oxane[3][4]

This document provides a comprehensive overview of the spectral data for (Tetrahydropyran-4-yl)methyl bromide, intended for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectral Data Summary

The following sections present the available and predicted spectral data for (Tetrahydropyran-4-yl)methyl bromide. Quantitative data is summarized in tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum (Experimental Data)

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The following data is based on the experimental spectrum for 4-(Bromomethyl)tetrahydropyran[5].

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.95 | t | 2H | -O-CH₂ - (axial, C2/C6) |

| ~3.40 | d | 2H | -CH₂ -Br |

| ~3.35 | td | 2H | -O-CH₂ - (equatorial, C2/C6) |

| ~1.90 | m | 1H | -CH - (C4) |

| ~1.65 | m | 2H | -CH₂ - (equatorial, C3/C5) |

| ~1.30 | qd | 2H | -CH₂ - (axial, C3/C5) |

¹³C NMR Spectrum (Predicted Data)

Due to the unavailability of a direct experimental ¹³C NMR spectrum, the following chemical shifts are predicted based on the known spectrum of 4-methyltetrahydropyran and the expected deshielding effects of the bromine atom.

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale for Prediction |

| ~67.5 | C2, C6 | Typical for carbons adjacent to the ether oxygen in a tetrahydropyran ring. |

| ~38.0 | -CH₂ -Br | The bromine atom causes a significant downfield shift for the attached carbon. |

| ~36.5 | C4 | The methine carbon at the point of substitution. |

| ~32.0 | C3, C5 | Carbons beta to the ether oxygen. |

Infrared (IR) Spectroscopy (Predicted Data)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table outlines the predicted characteristic absorption bands for (Tetrahydropyran-4-yl)methyl bromide.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H stretch | Alkane (-CH₂, -CH) |

| 1470 - 1440 | C-H bend | Alkane (-CH₂) |

| 1150 - 1050 | C-O-C stretch | Ether |

| 650 - 550 | C-Br stretch | Alkyl Bromide |

Mass Spectrometry (MS) (Predicted Data)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature for (Tetrahydropyran-4-yl)methyl bromide is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.

| m/z Ratio | Ion | Description |

| 178/180 | [C₆H₁₁BrO]⁺ | Molecular ion (M⁺) and M+2 peaks, showing the bromine isotope pattern. |

| 99 | [C₆H₁₁O]⁺ | Loss of the bromine radical (•Br). |

| 81 | [C₅H₉O]⁺ | Fragmentation of the ring, a common pathway for cyclic ethers[6]. |

| 79/81 | [Br]⁺ | Bromine cation. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a liquid sample such as (Tetrahydropyran-4-yl)methyl bromide.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-25 mg of (Tetrahydropyran-4-yl)methyl bromide into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is deuterated to avoid large solvent signals in the ¹H NMR spectrum[7].

-

Mix until the sample is fully dissolved, resulting in a homogeneous solution.

-

Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter[1]. The final solution height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C)[8].

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time are typically required[4].

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum correctly.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., ZnSe or diamond) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a single drop of liquid (Tetrahydropyran-4-yl)methyl bromide directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

-

Data Acquisition:

-

Lower the ATR press anvil to apply firm and consistent pressure to the sample, ensuring good contact with the crystal[9].

-

Acquire the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Use the software's peak-picking tool to identify the wavenumbers of significant absorption bands.

-

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

-

Sample Preparation:

-

Prepare a dilute solution of (Tetrahydropyran-4-yl)methyl bromide (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometer (MS):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the removal of an electron to form a positively charged molecular ion (radical cation)[10]. This high energy often causes the molecular ion to fragment.

-

Mass Analyzer: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio[3].

-

Detector: The separated ions are detected, and their abundance is recorded.

-

-

-

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺) and the characteristic M+2 peak to confirm the molecular weight and the presence of bromine.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate the logical workflows and relationships in the spectroscopic analysis of (Tetrahydropyran-4-yl)methyl bromide.

References

- 1. This compound | 125552-89-8 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. 4-(Bromomethyl)tetrahydro-2H-pyran | 125552-89-8 | TCI Deutschland GmbH [tcichemicals.com]

- 4. 4-(Bromomethyl)tetrahydro-2H-pyran | 125552-89-8 | TCI AMERICA [tcichemicals.com]

- 5. This compound(125552-89-8) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Methyl-tetrahydropyran [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Carbon tetrabromide(558-13-4) 13C NMR spectrum [chemicalbook.com]

Stability and Storage of 4-(Bromomethyl)tetrahydropyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-(Bromomethyl)tetrahydropyran. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this versatile chemical intermediate. The guide includes a summary of stability data, detailed experimental protocols for stability assessment, and diagrams illustrating relevant chemical pathways and experimental workflows.

Introduction

This compound is a key building block in organic synthesis, particularly in the preparation of a wide range of biologically active molecules. The tetrahydropyran (THP) moiety is a common feature in many pharmaceuticals, contributing to improved pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[1] The bromoalkyl group provides a reactive handle for nucleophilic substitution reactions, making it a valuable intermediate for introducing the tetrahydropyran motif into larger molecules.

Given its reactivity, understanding the stability and optimal storage conditions of this compound is crucial to ensure its quality, purity, and suitability for use in sensitive synthetic procedures. This guide outlines the key factors affecting its stability and provides practical recommendations for its handling and storage.

Stability Profile

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways are expected to be hydrolysis and thermal decomposition.

Summary of Stability Data

The following tables summarize the recommended storage conditions and incompatibilities for this compound, as well as illustrative data from forced degradation studies.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source |

| Storage Temperature | Freezer (-20°C to 0°C) or Refrigerated (0-10°C) | ChemicalBook, TCI Chemicals |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | ChemicalBook |

| Container | Tightly closed container | |

| Light Exposure | Protect from light | |

| Moisture | Protect from moisture |

Table 2: Chemical Incompatibilities

| Incompatible Material | Rationale |

| Strong Oxidizing Agents | Can lead to vigorous, exothermic reactions. |

| Strong Acids | May catalyze degradation or other unwanted reactions. |

| Strong Bases | Can promote elimination or substitution reactions. |

Table 3: Illustrative Forced Degradation Data

This table presents hypothetical data from a forced degradation study to demonstrate the stability-indicating nature of a potential analytical method. The data represents the percentage of degradation of this compound under various stress conditions over a 24-hour period.

| Stress Condition | Temperature | % Degradation | Major Degradant(s) |

| Acidic (0.1 M HCl) | 50°C | 15% | 4-(Hydroxymethyl)tetrahydropyran |

| Basic (0.1 M NaOH) | 25°C | 25% | 4-(Hydroxymethyl)tetrahydropyran, Elimination products |

| Oxidative (3% H₂O₂) | 25°C | 5% | Oxidized impurities |

| Thermal | 80°C | 10% | Various decomposition products |

| Photolytic (UV light) | 25°C | <2% | Not significant |

Note: This data is illustrative and intended to exemplify the types of results obtained from a forced degradation study. Actual degradation rates may vary.

Experimental Protocols

This section provides detailed, representative protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Heating block or water bath

-

UV lamp

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 50°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M NaOH.

-

Dilute to a final volume of 10 mL with mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 24 hours.

-

Neutralize the solution with 0.1 M HCl.

-

Dilute to a final volume of 10 mL with mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours.

-

Dilute to a final volume of 10 mL with mobile phase.

-

-

Thermal Degradation:

-

Transfer 1 mL of the stock solution to a vial and heat at 80°C for 24 hours.

-

Cool to room temperature and dilute to a final volume of 10 mL with mobile phase.

-

-

Photolytic Degradation:

-

Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

-

Dilute to a final volume of 10 mL with mobile phase.

-

-

Control Sample: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with the mobile phase without subjecting it to any stress.

-

Analysis: Analyze all samples by a suitable stability-indicating method (e.g., the HPLC method described below).

HPLC Method for Stability Analysis

Objective: To provide a quantitative method for the determination of this compound and to separate it from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 0-5 min, 30% B; 5-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the control and stressed samples.

-

Record the chromatograms and integrate the peak areas.

-

Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

GC-MS Method for Identification of Volatile Degradants

Objective: To identify volatile degradation products of this compound, particularly from thermal stress.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer.

-

Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

GC-MS Conditions:

| Parameter | Condition |

| Injector Temperature | 250°C |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-400 amu |

Procedure:

-

Inject a diluted solution of the thermally stressed sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectra of the separated peaks.

-

Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns. Expected fragments for the parent compound would include those corresponding to the loss of Br (m/z 99) and the tetrahydropyran ring fragments.

NMR Spectroscopy for Structural Elucidation

Objective: To characterize the structure of degradation products formed under various stress conditions.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆).

Procedure:

-

Prepare concentrated samples of the stressed solutions by carefully evaporating the solvent under reduced pressure.

-

Dissolve the residue in a suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation.

-

Compare the spectra of the degraded samples with that of the pure this compound to identify new signals corresponding to degradation products. For example, the appearance of a signal around 3.5-4.0 ppm in the ¹H NMR spectrum could indicate the formation of the corresponding alcohol, 4-(Hydroxymethyl)tetrahydropyran.

Signaling Pathways and Experimental Workflows

As a reactive alkylating agent, this compound has the potential to be used as a chemical probe to covalently modify biological targets such as proteins and nucleic acids. This section provides a conceptual overview of a potential signaling pathway that could be modulated by such a compound and a typical experimental workflow for its use in drug discovery.

Hypothetical Signaling Pathway Modulation

The bromomethyl group of this compound can react with nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins. If this modification occurs at a critical site on an enzyme or receptor, it can lead to the modulation of its activity and downstream signaling. The following Graphviz diagram illustrates a hypothetical scenario where an alkylating agent like this compound inhibits a kinase, thereby blocking a cancer-related signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by an alkylating agent.

Experimental Workflow for Screening and Hit-to-Lead Optimization

The following diagram illustrates a typical workflow in a drug discovery campaign where a compound like this compound could be used as a starting point for developing more potent and selective inhibitors.

Caption: A typical drug discovery workflow from screening to lead optimization.[2][3][4][5]

Conclusion

This compound is a valuable synthetic intermediate whose stability is critical for its successful application. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and detailed, illustrative protocols for its analysis. By adhering to the storage recommendations and utilizing the analytical methods outlined herein, researchers can ensure the quality and integrity of this important chemical building block in their drug discovery and development endeavors. The provided conceptual diagrams of a potential signaling pathway and an experimental workflow highlight the utility of such reactive intermediates in modern medicinal chemistry.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 4. excelra.com [excelra.com]

- 5. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

4-(Bromomethyl)tetrahydropyran solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)tetrahydropyran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound, a key intermediate in organic synthesis. While specific quantitative solubility data is not extensively documented in publicly available literature, this document compiles qualitative solubility information based on its chemical properties and use in synthesis. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility parameters in their laboratories.

Overview of this compound

This compound (CAS No: 125552-89-8) is a viscous, colorless to light beige liquid organic compound. It serves as an important building block in the synthesis of more complex molecules, particularly in the fields of medicine and materials science. Its structure, featuring a polar tetrahydropyran ring and a reactive bromomethyl group, dictates its solubility profile.

Solubility Data

No specific quantitative solubility values (e.g., in g/100 mL) for this compound in various organic solvents are readily available in published literature. However, based on the principle of "like dissolves like" and evidence from its synthetic procedures, a qualitative assessment can be made. The presence of the ether oxygen atom allows for hydrogen bonding with protic solvents, while the overall alkyl structure suggests miscibility with a range of non-polar and polar aprotic organic solvents.

The synthesis of this compound involves its dissolution in dichloromethane (DCM) and subsequent purification using a mixture of ethyl acetate and petroleum ether, confirming its solubility in these solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility/Miscibility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | Used as a reaction solvent for its synthesis. |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Structurally similar to the tetrahydropyran ring. |

| Ethyl Acetate | Polar Aprotic | Miscible | Used as an eluent in its purification. |

| Acetone | Polar Aprotic | Miscible | Good general solvent for moderately polar compounds. |

| Acetonitrile | Polar Aprotic | Soluble | Expected to be a suitable solvent. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Highly polar solvent, should readily dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly polar solvent, should readily dissolve the compound. |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the ether oxygen. |

| Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with the ether oxygen. |

| Hexane / Petroleum Ether | Non-polar | Soluble / Miscible | Used as an eluent in its purification, indicating solubility. |

| Toluene | Non-polar | Soluble / Miscible | Expected to be a good solvent due to its non-polar nature. |

| Diethyl Ether | Polar Aprotic | Miscible | Structurally similar ether. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following method describes the determination of the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the saturation point of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., THF, DCM, Ethanol)

-

Analytical balance (±0.1 mg)

-

Calibrated volumetric flasks and pipettes

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Methodology:

-

Preparation of Solvent: Add a precise volume of the chosen organic solvent (e.g., 5.00 mL) to several sealable vials.

-

Temperature Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.

-

Addition of Solute: Add a small, accurately weighed amount of this compound to each vial. Start with an amount expected to be fully soluble.

-

Equilibration and Saturation: Securely cap the vials and allow them to shake or stir at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. Add progressively larger, accurately weighed amounts of the solute to different vials to create a range of concentrations, ensuring that some vials contain an excess of the solute (indicated by the presence of a separate liquid phase or persistent cloudiness).

-

Sample Preparation for Analysis: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solute to settle.

-

Sample Extraction: Carefully draw a sample from the clear, supernatant liquid phase of each vial using a syringe. Immediately pass the sample through a syringe filter into a clean vial for analysis. This step is crucial to remove any undissolved microdroplets.

-

Quantitative Analysis: Analyze the filtered samples using a pre-calibrated GC or HPLC method to determine the concentration of this compound. The concentration that remains constant across the vials containing excess solute represents the saturation solubility.

-

Data Reporting: Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizations

The following diagrams illustrate key workflows related to this compound.

In-depth Technical Guide: 4-(Bromomethyl)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)tetrahydropyran, a key building block in medicinal chemistry. This document details its chemical synonyms, physical and spectral properties, a detailed synthesis protocol, and its application in the development of bioactive molecules, including a workflow for the synthesis of a BET inhibitor precursor.

Chemical Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and databases. A comprehensive list of these synonyms and identifiers is provided below for easy reference.

| Identifier Type | Value |

| Systematic Name | This compound |

| IUPAC Name | 4-(bromomethyl)oxane[1] |

| CAS Number | 125552-89-8 |

| Other Names | 4-Bromomethyl-tetrahydropyran |

| (Tetrahydropyran-4-yl)methyl bromide | |

| 2H-Pyran, 4-(bromomethyl)tetrahydro- | |

| 4-(Bromomethyl)tetrahydro-2H-pyran | |

| Molecular Formula | C6H11BrO |

| Molecular Weight | 179.05 g/mol |

| InChI Key | LMOOYAKLEOGKJR-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1CBr |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This data is critical for reaction monitoring, quality control, and structural confirmation.

| Property | Value | Reference |

| Physical State | Colorless to light yellow liquid | |

| Boiling Point | 88-90 °C at 22 mmHg | [2] |

| Density | 1.359 g/cm³ (predicted) | [3] |

| Refractive Index | 1.49 (predicted) | [3] |

| Storage Temperature | 2-8 °C |

Spectroscopic Data Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected chemical shifts (δ) are:

-

~3.9 ppm (m, 2H): Methylene protons (-OCH₂-) on the tetrahydropyran ring adjacent to the oxygen atom (positions 2 and 6), axial protons.

-

~3.4 ppm (m, 2H): Methylene protons (-OCH₂-) on the tetrahydropyran ring adjacent to the oxygen atom (positions 2 and 6), equatorial protons.

-

~3.3 ppm (d, 2H): Methylene protons of the bromomethyl group (-CH₂Br). The downfield shift is due to the electron-withdrawing effect of the bromine atom.

-

~1.8 ppm (m, 1H): Methine proton (-CH-) at position 4 of the tetrahydropyran ring.

-

~1.6 ppm (m, 2H): Methylene protons on the tetrahydropyran ring (positions 3 and 5), axial protons.

-

~1.3 ppm (m, 2H): Methylene protons on the tetrahydropyran ring (positions 3 and 5), equatorial protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) are:

-

~67 ppm: Methylene carbons (-OCH₂-) on the tetrahydropyran ring adjacent to the oxygen atom (C2 and C6).

-

~39 ppm: Methine carbon (-CH-) at position 4 of the tetrahydropyran ring.

-

~37 ppm: Methylene carbon of the bromomethyl group (-CH₂Br).

-

~31 ppm: Methylene carbons on the tetrahydropyran ring (C3 and C5).

FT-IR (Fourier-Transform Infrared Spectroscopy):

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

-

2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

1470-1440 cm⁻¹: C-H bending vibrations.

-

1100-1000 cm⁻¹: C-O-C stretching vibration of the ether linkage in the tetrahydropyran ring.

-

650-550 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): A pair of peaks around m/z 178 and 180, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Major Fragments:

-

m/z 99: Loss of the bromine atom ([M-Br]⁺).

-

m/z 81: Fragmentation of the tetrahydropyran ring.

-

m/z 57: A common fragment from the tetrahydropyran ring.

-

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound from (tetrahydro-2H-pyran-4-yl)methanol.

Reaction Scheme:

References

Methodological & Application

Synthesis of 4-(Bromomethyl)tetrahydropyran from Tetrahydropyran-4-methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(bromomethyl)tetrahydropyran, a valuable building block in medicinal chemistry and drug development, from its corresponding alcohol, tetrahydropyran-4-methanol. Three common bromination methods are presented: the use of N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃), phosphorus tribromide (PBr₃), and the Appel reaction utilizing carbon tetrabromide (CBr₄) and triphenylphosphine. This guide includes reaction parameters, purification methods, and characterization data to assist researchers in the efficient and successful synthesis of this key intermediate.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The tetrahydropyran moiety is a prevalent scaffold in numerous natural products and approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The bromomethyl group serves as a versatile handle for introducing the tetrahydropyran motif into larger molecules through nucleophilic substitution reactions. This document outlines reliable and reproducible methods for the preparation of this compound from the readily available starting material, tetrahydropyran-4-methanol.

Reaction Scheme

Caption: General reaction scheme for the bromination of tetrahydropyran-4-methanol.

Experimental Protocols

Three common methods for the bromination of primary alcohols are detailed below. Researchers should select the most appropriate method based on available reagents, desired scale, and sensitivity of other functional groups in the starting material if applicable.

Method 1: N-Bromosuccinimide and Triphenylphosphine

This method is a mild and efficient procedure for the conversion of primary alcohols to the corresponding bromides.

Workflow:

Caption: Workflow for the synthesis using NBS and PPh₃.

Procedure:

-

To a solution of tetrahydropyran-4-methanol (1.0 eq) and N-bromosuccinimide (NBS) (1.2 eq) in anhydrous dichloromethane (DCM), cool the mixture to 0 °C in an ice bath.

-

Slowly add triphenylphosphine (PPh₃) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.

Method 2: Phosphorus Tribromide (PBr₃)

This classical method is effective for the conversion of primary alcohols to alkyl bromides. Caution should be exercised as the reaction can be exothermic and generates HBr as a byproduct.

Workflow:

Caption: Workflow for the synthesis using PBr₃.

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve tetrahydropyran-4-methanol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution.

-

After the addition, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 2-4 hours, or until TLC indicates completion.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or DCM).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel chromatography.

Method 3: Appel Reaction (CBr₄ and PPh₃)

The Appel reaction provides a mild and generally high-yielding method for the conversion of alcohols to alkyl bromides.

Workflow:

Caption: Workflow for the Appel Reaction.

Procedure:

-

Dissolve tetrahydropyran-4-methanol (1.0 eq) and carbon tetrabromide (CBr₄) (1.2 eq) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphenylphosphine (PPh₃) (1.2 eq) in the same anhydrous solvent.

-

Slowly add the triphenylphosphine solution to the cooled solution of the alcohol and carbon tetrabromide.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude residue, which contains the product and triphenylphosphine oxide, can be purified by silica gel flash chromatography. The less polar product will elute before the triphenylphosphine oxide.

Data Presentation

| Parameter | Method 1 (NBS/PPh₃) | Method 2 (PBr₃) | Method 3 (Appel Reaction) |

| Starting Material | Tetrahydropyran-4-methanol | Tetrahydropyran-4-methanol | Tetrahydropyran-4-methanol |

| Reagents | NBS, PPh₃ | PBr₃ | CBr₄, PPh₃ |

| Solvent | Dichloromethane | Diethyl ether or Dichloromethane | Dichloromethane |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Reaction Time | 1 - 2 hours | 2.5 - 4.5 hours | 1.5 - 3.5 hours |

| Typical Yield | Moderate to High | Moderate to High | High |

| Purification | Flash Chromatography | Distillation or Chromatography | Flash Chromatography |

Characterization of this compound

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tetrahydropyran ring protons and a downfield shifted signal for the bromomethyl protons. The protons on the carbons adjacent to the oxygen will appear as multiplets around 3.3-4.0 ppm. The methylene protons of the bromomethyl group will typically appear as a doublet around 3.3 ppm. The remaining ring protons will be observed as multiplets in the upfield region of the spectrum.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the bromomethyl group is expected to be in the range of 30-40 ppm, while the carbons of the tetrahydropyran ring will appear in the range of 30-70 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies around 2850-2950 cm⁻¹ and a C-O-C stretching band for the ether linkage around 1080-1150 cm⁻¹. The C-Br stretching frequency is typically observed in the fingerprint region, around 600-700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in approximately a 1:1 ratio).

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used for analysis. It is recommended to compare the obtained data with reference spectra if available.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Phosphorus tribromide is corrosive and reacts violently with water. It should be handled with extreme caution under anhydrous conditions.

-

Carbon tetrabromide is toxic and should be handled with appropriate care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

This document is intended as a guide and should be used in conjunction with standard laboratory safety practices. Researchers should consult the Safety Data Sheets (SDS) for all chemicals used.

Application Notes and Protocols for 4-(Bromomethyl)tetrahydropyran as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)tetrahydropyran is a versatile bifunctional reagent utilized in organic synthesis as an alkylating agent. Its structure, featuring a reactive bromomethyl group and a stable tetrahydropyran (THP) ring, makes it a valuable building block for introducing the tetrahydropyran-4-ylmethyl moiety into a variety of molecules. The THP scaffold is of particular interest in drug discovery as it can serve as a bioisostere for other cyclic systems, potentially improving the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates.[1] This document provides detailed application notes and protocols for the use of this compound in the alkylation of various nucleophiles, a key step in the synthesis of biologically active compounds.

Core Applications in Drug Discovery

The introduction of the tetrahydropyran moiety can enhance the metabolic stability and solubility of drug candidates. This compound serves as a key intermediate in the synthesis of a range of biologically active molecules, including antibacterial agents, anti-tumor drugs, and compounds targeting the nervous system.[2]

A significant application lies in the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8), an ion channel implicated in neuropathic pain and other sensory disorders.[3][4] The tetrahydropyran group is incorporated into these antagonists to modulate their physicochemical properties.

Furthermore, this reagent is employed in the synthesis of heterocyclic compounds, such as 1,2,4-oxadiazole derivatives, which are known to possess a wide spectrum of pharmacological activities.[5][6]

Experimental Protocols

The following sections detail protocols for the alkylation of various nucleophiles using this compound.

O-Alkylation of Phenols

The O-alkylation of phenols with this compound introduces a tetrahydropyran-4-ylmethoxy group, which can be found in various pharmacologically active compounds. The reaction typically proceeds via a Williamson ether synthesis mechanism.

General Protocol for O-Alkylation:

A phenol is deprotonated with a suitable base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with this compound.

Example: Synthesis of 4-((p-tolyloxy)methyl)tetrahydro-2H-pyran

Materials:

-

p-Cresol

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of p-cresol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired ether.

| Substrate | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| p-Cresol | 4-((p-tolyloxy)methyl)tetrahydro-2H-pyran | K₂CO₃ | DMF | 80 | 12 | ~75-85 |

| Phenol | 4-(phenoxymethyl)tetrahydro-2H-pyran | K₂CO₃ | DMF | 80 | 12 | ~80-90 |

| 4-Chlorophenol | 4-((4-chlorophenoxy)methyl)tetrahydro-2H-pyran | Cs₂CO₃ | Acetonitrile | 60 | 8 | ~85-95 |

Note: Yields are typical and may vary based on reaction scale and purification efficiency.

N-Alkylation of Amines

N-alkylation with this compound is a common strategy for the synthesis of compounds containing a tetrahydropyran-4-ylmethyl)amine moiety. This is particularly relevant in the development of ligands for G-protein coupled receptors.

General Protocol for N-Alkylation:

A primary or secondary amine is reacted with this compound in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Example: Synthesis of 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidine

Materials:

-

Piperidine

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile, anhydrous

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the mixture.

-

Stir the reaction at room temperature for 24 hours or until completion as monitored by TLC.

-

Filter off the inorganic salts and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by distillation or column chromatography.

| Amine | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Piperidine | 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidine | K₂CO₃ | Acetonitrile | RT | 24 | ~70-80 |

| Morpholine | 4-((tetrahydro-2H-pyran-4-yl)methyl)morpholine | K₂CO₃ | DMF | RT | 18 | ~75-85 |

| Aniline | N-((tetrahydro-2H-pyran-4-yl)methyl)aniline | DIPEA | Acetonitrile | 50 | 12 | ~60-70 |

Note: Yields are typical and may vary. DIPEA (N,N-Diisopropylethylamine) is often used for less nucleophilic amines.

S-Alkylation of Thiols

The S-alkylation of thiols with this compound produces thioethers, which are important intermediates in organic synthesis and can be found in various biologically active molecules.

General Protocol for S-Alkylation:

A thiol is converted to its more nucleophilic thiolate salt using a base, which then reacts with this compound.

Example: Synthesis of 4-(((phenylthio)methyl)tetrahydro-2H-pyran)

Materials:

-

Thiophenol

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of thiophenol (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add this compound (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired thioether.

| Thiol | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Thiophenol | 4-(((phenylthio)methyl)tetrahydro-2H-pyran) | NaH | THF | RT | 5 | ~85-95 |

| 4-Methylbenzenethiol | 4-(((p-tolylthio)methyl)tetrahydro-2H-pyran) | K₂CO₃ | DMF | RT | 6 | ~90-98 |

| Cyclohexanethiol | 4-(((cyclohexylthio)methyl)tetrahydro-2H-pyran) | NaH | THF | RT | 8 | ~80-90 |

Note: Yields are typical. For less acidic thiols, a stronger base like NaH may be required.

Application in the Synthesis of 1,2,4-Oxadiazole Derivatives

This compound can be used to alkylate pre-formed heterocyclic systems. An example is the synthesis of 4-((5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)tetrahydropyran, a compound with potential biological activity. This synthesis involves a two-step process starting from a hydroxymethyl-oxadiazole intermediate.

Protocol: Synthesis of 4-((5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)tetrahydropyran

A more practical approach found in the literature involves the alkylation of a nucleophilic heterocycle with this compound. For instance, a mercapto-thiadiazole can be S-alkylated.

Example: Synthesis of 2-((tetrahydro-2H-pyran-4-yl)methylthio)-5-methyl-1,3,4-thiadiazole

Procedure:

-

To a solution of 5-methyl-1,3,4-thiadiazole-2-thiol (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-